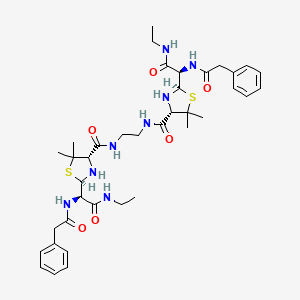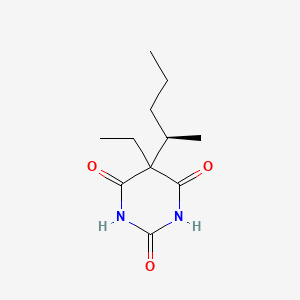
2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a butyl group, a diethylaminoethyl group, and a chloro-o-acetotoluidide moiety
Vorbereitungsmethoden
The synthesis of 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride typically involves several steps. One common method is the nucleophilic substitution reaction, where a haloalkane reacts with an amine to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate .
In industrial production, the synthesis may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to improve yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality compound .
Analyse Chemischer Reaktionen
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride .
In substitution reactions, the compound can react with halogens or other nucleophiles to form new products. For example, a reaction with chlorine can produce a chlorinated derivative, while a reaction with an alkyl halide can produce an alkylated product .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a reagent in various biochemical assays and experiments.
In industry, 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is used in the production of polymers and other materials. Its unique chemical properties make it valuable for the development of new materials with specific characteristics .
Wirkmechanismus
The mechanism of action of 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride has unique properties that make it valuable for specific applications. Similar compounds include other amine derivatives and chloro-substituted aromatic compounds. the presence of the butyl and diethylaminoethyl groups in this compound provides it with distinct chemical and physical properties that can be advantageous in certain contexts .
Conclusion
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and properties make it valuable for the synthesis of other compounds, as well as for use in various biochemical and pharmaceutical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively.
Eigenschaften
CAS-Nummer |
102489-47-4 |
|---|---|
Molekularformel |
C19H33Cl2N3O |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-[butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32ClN3O.ClH/c1-5-8-12-23(14-13-22(6-2)7-3)15-18(24)21-19-16(4)10-9-11-17(19)20;/h9-11H,5-8,12-15H2,1-4H3,(H,21,24);1H |
InChI-Schlüssel |
HBPOLOPOSNDZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC[NH+](CC)CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)






![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)

